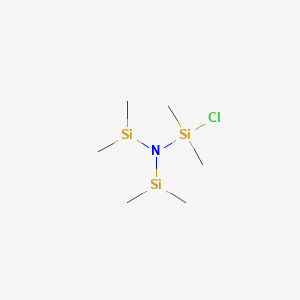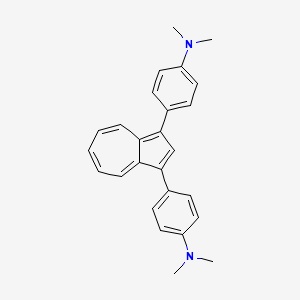![molecular formula C21H16OS B14193465 Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone CAS No. 918340-94-0](/img/structure/B14193465.png)
Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone is an organic compound with the molecular formula C19H14OS It is known for its unique structure, which includes a phenyl group attached to a methanone moiety, with a phenylsulfanyl group and an ethenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone typically involves the reaction of 4-bromobenzophenone with phenylsulfanylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like toluene or dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Phenyl{4-[2-(phenylsulfonyl)ethenyl]phenyl}methanone.
Reduction: Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone involves its interaction with molecular targets through its functional groups. The phenylsulfanyl group can participate in thiol-disulfide exchange reactions, while the methanone moiety can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl[4-(phenylsulfanyl)phenyl]methanone
- Phenyl[2-(phenylsulfanyl)phenyl]methanone
- Phenyl(4-(phenylsulfonyl)piperazin-1-yl)methanone
Uniqueness
Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone is unique due to its ethenyl linkage, which imparts distinct reactivity and properties compared to similar compounds. This structural feature allows for specific interactions and reactions that are not possible with other related compounds.
Eigenschaften
CAS-Nummer |
918340-94-0 |
|---|---|
Molekularformel |
C21H16OS |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
phenyl-[4-(2-phenylsulfanylethenyl)phenyl]methanone |
InChI |
InChI=1S/C21H16OS/c22-21(18-7-3-1-4-8-18)19-13-11-17(12-14-19)15-16-23-20-9-5-2-6-10-20/h1-16H |
InChI-Schlüssel |
YKMOPSUPHPZMHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=CSC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide](/img/structure/B14193390.png)

![2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14193423.png)

![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14193439.png)

![Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-](/img/structure/B14193450.png)

![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)




